4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester is a chemical compound characterized by its bromo-pyrimidinyl group and buta-2,3-dienoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Bromination of pyrimidinyl derivatives to introduce the bromo group at the 5-position.
Esterification: Conversion of the corresponding carboxylic acid to its methyl ester form using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and continuous production.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can be employed to replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidines.
Chemistry:
Catalyst Development: Used in the development of new catalysts for organic synthesis.
Cross-Coupling Reactions: Employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology:
Biochemical Studies: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine:
Drug Design: Explored as a building block in the design of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes or receptors involved in biochemical pathways.
Pathways: Involves pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4-(5-Bromopyrimidin-2-yl)morpholine: Similar structure but with a morpholine group instead of buta-2,3-dienoic acid methyl ester.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar bromo-pyrimidinyl group but with a piperazine moiety.
Uniqueness:
Structural Uniqueness: The presence of the buta-2,3-dienoic acid methyl ester group distinguishes it from other bromo-pyrimidinyl compounds.
Functional Group Diversity: Offers diverse functional groups for various chemical reactions and applications.
This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Its potential in drug design, catalysis, and material science highlights its importance in advancing scientific research and industrial applications.
Properties
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)4-2-3-8-11-5-7(10)6-12-8/h3-6H,1H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACCPDNUWKCWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C=CC1=NC=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.